1,4-Dibromo-2,5-bis(hexyloxy)benzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4-dibromo-2,5-dihexoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28Br2O2/c1-3-5-7-9-11-21-17-13-16(20)18(14-15(17)19)22-12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGHPVFJOUWTNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC(=C(C=C1Br)OCCCCCC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587374 | |
| Record name | 1,4-Dibromo-2,5-bis(hexyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128424-36-2 | |
| Record name | 1,4-Dibromo-2,5-bis(hexyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,4 Dibromo 2,5 Bis Hexyloxy Benzene and Its Precursors
Synthesis of 1,4-Bis(hexyloxy)benzene
The primary method for synthesizing 1,4-Bis(hexyloxy)benzene is the Williamson ether synthesis, a reliable and widely used reaction in organic chemistry. byjus.comwikipedia.org
The synthesis involves the dialkylation of hydroquinone (B1673460) with 1-bromohexane (B126081). In this SN2 reaction, the hydroquinone is first deprotonated by a base to form a phenoxide ion. This highly nucleophilic alkoxide then attacks the primary alkyl halide, 1-bromohexane, displacing the bromide ion to form the ether linkage. wikipedia.orgmasterorganicchemistry.com The process is repeated on the second hydroxyl group to yield the final diether product. Since 1-bromohexane is a primary alkyl halide, it is an ideal substrate for the SN2 mechanism, which minimizes competing elimination reactions. masterorganicchemistry.comyoutube.com
The Williamson ether synthesis offers a broad scope for reaction conditions, making it suitable for both laboratory and industrial applications. byjus.comwikipedia.org Key parameters that can be optimized include the choice of base, solvent, and temperature.
For laboratory-scale synthesis, a common approach involves reacting hydroquinone with 1-bromohexane in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetone (B3395972), acetonitrile (B52724), or N,N-dimethylformamide (DMF). byjus.com The reaction is typically heated to facilitate the reaction, with temperatures often ranging from 50-100 °C for a duration of 1 to 8 hours. byjus.com The use of a phase transfer catalyst can also be employed, particularly in industrial settings, to improve reaction efficiency. byjus.com
| Parameter | Condition | Purpose |
|---|---|---|
| Starting Materials | Hydroquinone, 1-Bromohexane | Reactants for ether formation |
| Base | Potassium Carbonate (K₂CO₃) | Deprotonates hydroquinone to form the nucleophilic alkoxide |
| Solvent | Acetone, Acetonitrile, or DMF | Provides a medium for the reaction; polar aprotic solvents are preferred for SN2 reactions |
| Temperature | 50-100 °C | Increases reaction rate |
| Reaction Time | 1-8 hours | Duration to ensure completion of the reaction |
After the reaction is complete, the crude 1,4-Bis(hexyloxy)benzene must be purified. A standard workup procedure involves filtering off the inorganic salts and evaporating the solvent. The resulting residue can then be purified by recrystallization. A common solvent system for this is a mixture of hexane (B92381) and methanol (B129727) (MeOH), from which the pure product crystallizes upon slow evaporation. researchgate.net Purity can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination.
Bromination of 1,4-Bis(hexyloxy)benzene to Yield 1,4-Dibromo-2,5-bis(hexyloxy)benzene
The second step is the electrophilic aromatic substitution, specifically the bromination of the precursor, 1,4-Bis(hexyloxy)benzene. The two hexyloxy groups are strong activating groups and are ortho, para-directors. Since the para positions are already substituted, bromination occurs at the two available ortho positions (positions 2 and 5).
Various brominating agents can be used for this transformation. A classic and effective method involves using elemental bromine (Br₂) in a suitable solvent like glacial acetic acid. researchgate.net Another common and often easier-to-handle reagent is N-Bromosuccinimide (NBS), which provides a source of electrophilic bromine. nih.gov The use of NBS in a solvent like acetonitrile is a widely practiced method for the bromination of activated aromatic rings. nih.gov
Reaction control is crucial to prevent over-bromination or the formation of side products. The reaction is often stirred at room temperature initially, and may be gently heated to ensure the reaction goes to completion. researchgate.net Careful control of stoichiometry, typically using a slight excess of the brominating agent, ensures the full conversion to the dibrominated product.
| Reagent | Solvent | Typical Conditions |
|---|---|---|
| Bromine (Br₂) | Glacial Acetic Acid | Stirred at room temperature, followed by heating under reflux. researchgate.net |
| N-Bromosuccinimide (NBS) | Acetonitrile (MeCN) | Stirred at elevated temperatures (e.g., 60 °C). nih.gov |
Following the bromination reaction, a specific workup procedure is required to isolate and purify the this compound. A typical procedure involves quenching the reaction by pouring the mixture into water, which causes the organic product to precipitate. researchgate.net The solid precipitate is then collected by filtration.
The crude product is washed sequentially with water and an aqueous solution of a weak base, such as sodium bicarbonate, to neutralize any remaining acid. researchgate.net Further purification is achieved through recrystallization. Several solvent systems have been reported to be effective for producing high-purity crystals, including dichloromethane-ethanol nih.govresearchgate.net, a methanol-ethyl acetate (B1210297) mixture researchgate.net, and a methanol-chloroform mixture. mdpi.com The choice of solvent can influence crystal quality, which is particularly important if the material is intended for applications like single-crystal X-ray diffraction. nih.gov
Alternative Synthetic Routes to this compound
While several methods exist for the preparation of this compound, the route commencing with the bromination of hydroquinone followed by etherification represents a well-established and efficient strategy.
A robust and frequently employed method for synthesizing this compound is through the Williamson ether synthesis, starting with 2,5-Dibromohydroquinone (B82636). youtube.comrsc.org This reaction involves the alkylation of the hydroxyl groups of 2,5-Dibromohydroquinone with an appropriate hexyl halide.
The synthesis protocol generally involves dissolving 2,5-Dibromohydroquinone in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). rsc.org A base, typically potassium carbonate, is then added to the mixture. rsc.org The role of the base is to deprotonate the hydroxyl groups of the hydroquinone, forming a more nucleophilic phenoxide ion.
Following the deprotonation step, a hexylating agent, such as 1-bromohexane or 6-chlorohexanol, is introduced to the reaction mixture. rsc.orgnih.gov The reaction is then heated to facilitate the nucleophilic substitution reaction, where the phenoxide attacks the electrophilic carbon of the hexyl halide, displacing the halide and forming the desired ether linkage. youtube.com An improved and general procedure has been developed starting from hydroquinone, which is first dibrominated to yield 2,5-dibromohydroquinone in an 82% yield after recrystallization. rsc.org This intermediate is then reacted with 6-chlorohexanol via a Williamson etherification in the presence of potassium carbonate to produce the target compound in a 65% isolated yield. rsc.org
The reaction conditions, including the choice of base, solvent, and temperature, can be optimized to maximize the yield and purity of the final product.
Polymerization Reactions Utilizing 1,4 Dibromo 2,5 Bis Hexyloxy Benzene
Suzuki-Miyaura Coupling Polymerization
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. organic-chemistry.org In the context of polymerizing 1,4-dibromo-2,5-bis(hexyloxy)benzene, it serves as the dihalide monomer that reacts with a diboronic acid or diboronate ester comonomer to form a growing polymer chain.
The success of Suzuki-Miyaura polymerization heavily relies on the choice of the catalytic system. A widely used and effective catalyst is tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4). catalysis.blogcommonorganicchemistry.comwikipedia.orgascensusspecialties.com This Pd(0) complex is a cornerstone in cross-coupling chemistry, known for its versatility and efficiency in forming carbon-carbon bonds under relatively mild conditions. catalysis.blogascensusspecialties.com The catalytic cycle typically involves the oxidative addition of the aryl bromide to the Pd(0) center, followed by transmetalation with the boronic acid derivative and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. wikipedia.org
The ligands coordinated to the palladium center play a crucial role in the catalyst's activity and stability. scite.ai Triphenylphosphine (PPh3) is a common ligand in these systems. catalysis.blogcommonorganicchemistry.com The steric and electronic properties of the ligands can influence the rate of reaction and the properties of the resulting polymer. scite.ai For instance, bulky and electron-rich ligands can enhance the catalytic activity. harvard.edu The choice of ligand can also affect the stereochemistry of the reaction, although this is more critical in reactions involving Z-alkenyl halides. organic-chemistry.org
Table 1: Common Catalytic System for Suzuki-Miyaura Polymerization
| Component | Function | Example |
| Catalyst | Facilitates the cross-coupling reaction | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) |
| Ligand | Stabilizes the catalyst and influences reactivity | Triphenylphosphine (PPh3) |
| Base | Activates the boronic acid component | Potassium phosphate (B84403) (K3PO4) |
| Solvent | Dissolves reactants and facilitates the reaction | Tetrahydrofuran (B95107) (THF), Toluene |
The properties of the resulting polymer are largely determined by the chemical structure of the co-monomer that reacts with this compound. By carefully selecting the co-monomer, polymers with specific architectures and functionalities can be synthesized. nih.gov
For instance, to create fully conjugated ladder-type polymers, a tandem Suzuki polymerization/Heck cyclization reaction can be employed. mdpi.com In such a strategy, this compound could be polymerized with a co-monomer containing appropriately positioned reactive sites for the subsequent intramolecular cyclization, leading to a rigid and planar polymer backbone. mdpi.com The choice of co-monomers like those with ester functionalities or other reactive groups allows for the synthesis of high-molecular-weight π-conjugated polymers. researchgate.net The living nature of some Suzuki-Miyaura catalyst-transfer polymerization methods even allows for the creation of block copolymers by sequentially adding different monomers. nih.gov
Heterophase polymerization techniques, such as emulsion polymerization, can be utilized to synthesize anisotropic, or non-spherical, polymer nanoparticles. nih.gov In a seeded emulsion polymerization, pre-formed seed particles are swollen with monomer and then subjected to a second stage of polymerization. nih.gov By controlling the surface chemistry of the seed particles, for example by coating them with a hydrophilic layer, the swelling can be made non-uniform, leading to the formation of anisotropic particles. nih.gov
While direct examples of using this compound in this specific application for anisotropic nanoparticle formation via Suzuki polymerization are not prevalent in the provided search results, the principles of heterophase polymerization could be applied. For instance, a Suzuki dispersion polymerization could be adapted to create conjugated polymer nanoparticles. researchgate.net The morphology of these particles can be tuned by the choice of monomers and stabilizing agents. researchgate.net
Sonogashira Cross-Coupling Polymerization
The Sonogashira reaction is another powerful palladium-catalyzed cross-coupling reaction, this time between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is instrumental in synthesizing polymers containing alkyne units in their backbone, which can impart unique electronic and optical properties.
Sonogashira polymerization of this compound requires a catalytic system typically composed of a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org Common palladium catalysts include Pd(PPh3)4 and palladium(II) acetate (B1210297) with additional phosphine (B1218219) ligands. wikipedia.orgrsc.org The reaction is usually carried out in the presence of a base, such as an amine, which also often serves as the solvent. wikipedia.org
A wide variety of co-monomers can be used in Sonogashira polymerization, leading to a diverse range of polymer structures. Thiophene derivatives are particularly interesting co-monomers due to their electron-rich nature and their ability to fine-tune the electronic properties of the resulting polymer. researchgate.netnih.gov For example, the polymerization of this compound with a diethynylthiophene derivative would result in a poly(p-phenylene ethynylene)-co-poly(thiophene ethynylene) type polymer. rsc.org The use of different thiophene-based monomers can influence the particle morphology and solubility of the final polymer. researchgate.net
Table 2: Typical Catalytic Conditions for Sonogashira Polymerization
| Component | Role | Example |
| Palladium Catalyst | Primary catalyst for C-C bond formation | Palladium(II) acetate, Pd(PPh3)4 |
| Copper Co-catalyst | Facilitates the reaction with the alkyne | Copper(I) iodide (CuI) |
| Ligand | Stabilizes the palladium catalyst | Triphenylphosphine (PPh3) |
| Base/Solvent | Neutralizes byproducts and dissolves reactants | Diisopropylamine, Triethylamine |
| Co-monomer | Provides the alkyne functionality | 2-ethynyl-5-(5-ethynylthiophen-2-yl)thiophene |
Graft-through polymerization is a technique used to grow polymer chains directly from a surface that has been functionalized with initiator or monomer units. Sonogashira polymerization has been successfully employed for the surface functionalization of materials like indium tin oxide (ITO) and silicon (Si). rsc.orgrsc.org
The process typically involves first modifying the surface with a molecule that can participate in the polymerization. For instance, an ITO or Si surface can be functionalized with an alkyne-terminated self-assembled monolayer. rsc.org Then, a solution containing this compound, a diethynyl co-monomer, and the Sonogashira catalyst system is introduced. rsc.org The polymerization then proceeds from the surface-bound alkyne groups, resulting in a dense layer of polymer chains grafted onto the substrate. rsc.orgrsc.org This method allows for the creation of nanostructured surfaces with tailored electronic properties. rsc.org The resulting polymer-functionalized surfaces have shown potential applications in electronic devices. rsc.org
Grignard Metathesis Polymerization (GRIM)
Grignard Metathesis (GRIM) polymerization is a powerful chain-growth method for synthesizing conjugated polymers from dihaloaromatic monomers. This technique offers significant control over polymer molecular weight and allows for the introduction of specific end-groups.
Formation of Grignard Reagents from this compound
The initial and crucial step in the GRIM polymerization of this compound is its conversion into a Grignard reagent. This is achieved through a magnesium-halogen exchange reaction, also known as Grignard Metathesis. cmu.edu The dibromo monomer is treated with an organomagnesium reagent, typically a Grignard reagent like tert-butylmagnesium chloride, in an inert solvent such as tetrahydrofuran (THF). tdl.org This reaction selectively replaces one of the bromine atoms with a magnesium halide group (-MgX, where X is a halogen), yielding the active monomer for polymerization, 4-bromo-2,5-bis(hexyloxy)phenylmagnesium chloride. umich.edu
This process is analogous to the GRIM polymerization of other dihaloaromatic compounds, such as 2,5-dibromo-3-hexylthiophene, where a Grignard reagent facilitates the formation of a thienyl Grignard monomer. cmu.educmu.edu The regioselectivity of the magnesium-halogen exchange can sometimes lead to a mixture of isomers, but in many cases, one isomer is preferentially formed and consumed in the subsequent polymerization step. cmu.edutdl.org
Nickel-Catalyzed Polymerization Mechanisms
The polymerization of the Grignard monomer, 4-bromo-2,5-bis(hexyloxy)phenylmagnesium chloride, is catalyzed by nickel complexes, which facilitate the carbon-carbon bond formation necessary for chain growth. The choice of ligand on the nickel catalyst has a profound impact on the polymerization mechanism. umich.edu
The catalytic cycle for this Kumada catalyst-transfer polycondensation (also known as GRIM) generally involves three key steps:
Oxidative Addition: The Ni(0) species adds to the carbon-bromine bond of a monomer.
Transmetalation: The Grignard part of an incoming monomer displaces the halide on the nickel center.
Reductive Elimination: A new carbon-carbon bond is formed, releasing the elongated polymer chain and regenerating the Ni(0) catalyst, which remains associated with the chain end for further propagation. cmu.edursc.org
This process constitutes a chain-growth mechanism, allowing for controlled polymerization. cmu.edu
Detailed mechanistic studies on the polymerization of 4-bromo-2,5-bis(hexyloxy)phenylmagnesium chloride have revealed important, ligand-dependent differences. umich.edu When using Ni(dppp)Cl₂ (where dppp (B1165662) is 1,3-bis(diphenylphosphino)propane) as the catalyst, kinetic and spectroscopic evidence indicates that transmetalation is the rate-determining step of the catalytic cycle. The catalyst's resting state was identified as a Ni(II)-aryl halide complex. umich.edu
In contrast, earlier studies using a different catalyst, Ni(dppe)Cl₂ (where dppe is 1,2-bis(diphenylphosphino)ethane), suggested that reductive elimination is the rate-limiting step . umich.edu This highlights the critical role of the phosphine ligand in influencing the relative rates of the steps in the catalytic cycle.
Table 1: Comparison of Nickel Catalyst Mechanisms for Poly(p-(2,5-bishexyloxy)phenylene) Synthesis
| Feature | Ni(dppp)Cl₂ Catalyst | Ni(dppe)Cl₂ Catalyst |
|---|---|---|
| Rate-Determining Step | Transmetalation umich.edu | Reductive Elimination umich.edu |
| Catalyst Resting State | Ni(II)-aryl halide umich.edu | Not specified |
| Influence of LiCl | Alters reaction order and rate umich.edu | Did not affect propagation rate umich.edu |
Controlled Polymerization and End-Group Functionalization Strategies
A significant advantage of the GRIM method is its "living" or controlled nature, which enables the synthesis of polymers with predictable molecular weights and narrow polydispersity. tdl.orgresearchgate.net This control also provides a versatile platform for the functionalization of polymer chain ends, which is crucial for creating tailored materials for advanced applications like block copolymers or surface modifications. cmu.edursc.org
Two primary strategies are employed for end-group functionalization:
In-Situ Functionalization: This "one-pot" method involves terminating the living polymerization by adding a specific functional Grignard reagent (R-MgX) to the reaction mixture before the final quenching step. cmu.educmu.edu The living polymer chain end, which is a Ni(II) species, reacts with the added Grignard reagent. Subsequent reductive elimination yields the end-capped polymer. cmu.edu This approach has been successfully used to introduce a variety of functional groups, such as allyl, vinyl, and protected amines or aldehydes, onto the polymer terminus. cmu.edu The reactivity of the terminating Grignard reagent can determine whether the polymer becomes monofunctionalized or difunctionalized. cmu.educmu.edu
Post-Polymerization Functionalization: In this approach, the polymerization is terminated to preserve the bromine end-group (H/Br terminated polymer). cmu.educmu.edu The isolated and purified polymer is then subjected to a separate chemical reaction, such as a cross-coupling reaction, to attach a functional group to the bromine end. This method has been used to install hydroxyl and amine functionalities. cmu.edu
Table 2: End-Group Functionalization Strategies in GRIM Polymerization
| Strategy | Description | Example Functional Groups | Reference |
|---|---|---|---|
| In-Situ End-capping | A functional Grignard reagent is added to the living polymer chain before quenching. | Allyl, Vinyl, Ethynyl, Trimethylsilyl, Protected -OH, -CHO, -NH₂ | cmu.educmu.edu |
| Post-Polymerization | The isolated H/Br-terminated polymer is reacted to modify the bromine end. | Hydroxyl (-OH), Amine (-NH₂) | cmu.edu |
These strategies pave the way for creating complex polymer architectures, such as rod-coil and rod-rod block copolymers, by using the functionalized polymer as a macroinitiator for other polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. tdl.org
Palladium-Catalyzed Carbene Coupling Polymerization
Palladium-catalyzed carbene coupling has emerged as a significant method for forming carbon-carbon bonds. nih.govresearchgate.net This reaction typically involves the coupling of an organohalide with a carbene precursor, such as an N-tosylhydrazone, in the presence of a palladium catalyst. nih.govorganic-chemistry.org
The general mechanism involves the decomposition of the N-tosylhydrazone by a base to form a diazo compound, which then generates a palladium-carbene intermediate. This intermediate can then react with an organohalide. nih.gov The catalytic cycle often proceeds through steps such as oxidative addition of the aryl halide to the Pd(0) complex, carbene migratory insertion into the palladium-carbon bond, and subsequent β-hydride elimination to yield the final product and regenerate the catalyst. nih.govorganic-chemistry.org
While this method is well-established for synthesizing a variety of small molecules, including strained ring systems and chiral compounds, its application for the direct polymerization of monomers like this compound is not extensively documented in the available literature. nih.govorganic-chemistry.orgnih.gov In theory, a bifunctional monomer containing both a carbene precursor and a leaving group, or the coupling of a bis-carbene precursor with a dihalide like this compound, could potentially lead to polymer formation. However, specific research demonstrating this polymerization route for the target monomer is sparse.
Strategies for Polymer Purification and Separation Post-Polymerization
After polymerization, the crude polymer must be purified to remove residual monomer, catalyst, and low molecular weight oligomers, as these impurities can adversely affect the material's properties. A common and effective method for purifying conjugated polymers synthesized via GRIM is precipitation. cmu.edu The reaction mixture is poured into a non-solvent, such as methanol (B129727), which causes the high molecular weight polymer to precipitate while smaller impurities remain dissolved. cmu.edu
Further purification can be achieved through Soxhlet extraction. This technique involves sequentially washing the precipitated polymer with a series of solvents of increasing polarity. For instance, the polymer can be washed with methanol to remove initiators and salts, followed by hexane (B92381) or acetone (B3395972) to remove oligomers, and finally extracted with a good solvent like chloroform (B151607) or tetrahydrofuran to isolate the desired polymer fraction.
For more precise separation based on molecular weight, size exclusion chromatography (GPC) can be employed, not only as an analytical tool to determine molecular weight distribution but also on a preparative scale to isolate fractions with very low polydispersity. In some cases, column chromatography on silica (B1680970) gel is also used to purify the final product. organic-chemistry.org The choice of purification strategy depends on the polymer's solubility and the nature of the impurities to be removed.
Structural and Electronic Characteristics of Polymers Derived from 1,4 Dibromo 2,5 Bis Hexyloxy Benzene
Conformation of Alkyl Side Chains and Benzene (B151609) Ring Planarity in Polymer Backbones
Upon polymerization, the conformation of these side chains can influence the planarity of the main conjugated backbone. While a planar backbone is desirable for efficient charge transport, steric hindrance between adjacent monomer units and the flexible nature of the alkyl chains can lead to torsional angles, causing deviations from planarity. nih.gov For instance, the introduction of bulky side groups can twist the polymer backbone, thereby decreasing coplanarity. nih.gov However, studies on related dialkoxy-substituted benzene derivatives have shown that the alkyl chains can remain nearly coplanar with the benzene ring, with small torsion angles. researchgate.net The interplay between the tendency for the conjugated backbone to be planar to maximize π-orbital overlap and the steric demands of the hexyloxy side chains is a key determinant of the polymer's final conformation.
Aspects of Extended π-Conjugation in Polymer Systems
The extent of π-conjugation along the polymer backbone is a fundamental property that dictates the electronic and optical characteristics of these materials. In polymers derived from 1,4-dibromo-2,5-bis(hexyloxy)benzene, such as poly(p-phenylene vinylene) (PPV) derivatives, the alternating single and double bonds create a delocalized π-electron system. wikipedia.org This extended conjugation is responsible for their semiconducting nature and their ability to absorb and emit light. wikipedia.orgunist.ac.kr
Influence of Side Chains on Polymer Architecture and Solid-State Morphology
The hexyloxy side chains play a crucial role in determining the polymer's architecture and its organization in the solid state. One of the primary functions of these side chains is to enhance the solubility of the otherwise rigid and insoluble polymer backbone, enabling solution processing. nih.gov The length and branching of the alkyl chains significantly affect their interaction with solvents and their tendency to aggregate in solution. rsc.org
In the solid state, the side chains influence the intermolecular packing and morphology of the polymer films. The flexible hexyloxy chains can fill space and mediate the interactions between the rigid polymer backbones. In some cases, the side chains can self-assemble or crystallize, leading to ordered domains within the material. mdpi.com This can result in complex hierarchical structures with both crystalline and amorphous regions. The arrangement of the polymer chains, whether in a more ordered, crystalline fashion or a disordered, amorphous state, has a profound impact on charge transport properties. Longer side chains can sometimes hinder the close packing of the polymer backbones, which is necessary for efficient interchain charge hopping. wikipedia.org Conversely, well-ordered structures facilitated by side-chain interactions can enhance charge mobility. researchgate.net
Electronic Band Gaps and Frontier Molecular Orbitals of Conjugated Polymers
The electronic band gap and the energy levels of the frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—are key parameters that govern the optoelectronic properties of conjugated polymers. nih.gov The band gap determines the energy of light that the polymer can absorb and emit, while the HOMO and LUMO levels are critical for charge injection and transport in electronic devices. wikipedia.orgnih.gov
In polymers derived from this compound, the electron-donating nature of the hexyloxy groups tends to raise the energy of the HOMO level. nih.gov This can be advantageous for hole injection and transport. The band gap of these polymers is influenced by the degree of π-conjugation along the backbone; a more planar and extended conjugation generally leads to a smaller band gap. nih.gov For instance, in PPV derivatives, the inclusion of alkoxy side chains can lead to a smaller optical band gap compared to the unsubstituted parent polymer. wikipedia.org The ability to tune the HOMO and LUMO levels and the band gap by modifying the chemical structure, such as by introducing different side chains or altering the polymer backbone, is a key advantage of these materials for tailoring their properties for specific applications. nih.govacs.org
Advanced Characterization Techniques for Materials Based on 1,4 Dibromo 2,5 Bis Hexyloxy Benzene
Spectroscopic Analysis
Spectroscopic techniques are indispensable for probing the chemical structure, bonding, and conformational properties of these materials at a molecular level.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed chemical structure of monomers and polymers. For materials derived from 1,4-dibromo-2,5-bis(hexyloxy)benzene, ¹H and ¹³C NMR are routinely used to confirm the successful synthesis of the monomer and the subsequent polymerization.
In the ¹H NMR spectrum of the monomer, distinct signals corresponding to the protons of the hexyloxy side chains (e.g., the terminal methyl group, the methylene groups along the chain, and the methylene group attached to the ether oxygen) and the aromatic protons on the benzene (B151609) ring are observed. Following polymerization, for instance in the formation of a poly(p-phenylene vinylene) (PPV) derivative, new signals appear, such as those for the vinylic protons, while the signals for the aromatic protons shift, confirming the formation of the polymer backbone. Integration of these signals provides quantitative information about the relative number of protons, aiding in structural confirmation.
| Proton Type | Typical ¹H NMR Chemical Shift (δ, ppm) in CDCl₃ |
| Terminal -CH₃ (hexyloxy) | ~0.9 |
| -(CH₂)₄- (hexyloxy) | ~1.3-1.5 |
| -O-CH₂- (hexyloxy) | ~4.0 |
| Aromatic C-H | ~7.0 |
| Vinylic C-H (in polymer) | ~7.2-7.5 |
Note: Chemical shifts are approximate and can vary based on the specific polymer structure and solvent.
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify functional groups within the monomer and resulting polymers by measuring the absorption of infrared radiation. The FT-IR spectrum of a polymer based on this compound would exhibit characteristic absorption bands. These include C-H stretching vibrations from the aliphatic hexyloxy chains (typically 2850-2960 cm⁻¹), C-O-C stretching from the ether linkages (~1200-1250 cm⁻¹), and aromatic C=C stretching from the benzene rings (~1500-1600 cm⁻¹). Upon polymerization to form a PPV-type structure, a key indicator is the appearance of a peak corresponding to the trans-vinylene C-H out-of-plane wagging vibration, typically found around 965 cm⁻¹. The presence and position of these bands provide direct evidence of the polymer's chemical composition.
Raman spectroscopy is a valuable tool for analyzing the vibrational modes of conjugated polymers, providing insights into the extent of π-electron conjugation, molecular symmetry, and conformational order. elsevierpure.com For PPV derivatives synthesized from this compound, the Raman spectrum is typically dominated by bands related to the conjugated backbone. elsevierpure.com
Key Raman bands for PPV-type structures include the phenylene ring C-C stretching mode (around 1580-1600 cm⁻¹) and the vinylene C=C stretching mode (around 1290-1340 cm⁻¹). The positions and relative intensities of these bands are sensitive to the effective conjugation length along the polymer chain; longer conjugation lengths generally lead to a downward shift in the frequency of these modes. elsevierpure.com This technique is particularly useful for comparing the structural quality of different polymer batches and understanding how processing conditions affect the final material's conformation. elsevierpure.com Differences in spectra can indicate variations in inter-ring distortion, which is influenced by repulsive interactions between substituents on the vinylene units and the aromatic rings. researchgate.netcnr.it
| Vibrational Mode | Typical Raman Shift (cm⁻¹) | Structural Information |
| Vinylene C-H bend | ~1170 | In-plane bending of vinylene C-H |
| Phenylene C-H bend | ~1290 | In-plane bending of aromatic C-H |
| Vinylene C=C stretch | ~1330 | C=C double bond stretching in the vinylene unit |
| Phenylene C=C stretch | ~1585 | C=C stretching within the aromatic ring |
| Phenylene C=C stretch | ~1625 | C=C stretching within the aromatic ring |
Source: Adapted from studies on poly(p-phenylenevinylene) derivatives. elsevierpure.comresearchgate.net
Chromatographic and Mass Spectrometric Techniques for Polymer Analysis
While spectroscopy reveals structural details, chromatography and mass spectrometry are essential for determining the size and mass distribution of polymer chains, which are critical to the material's bulk properties.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common technique for analyzing the molecular weight distribution of polymers. lcms.cz The method separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules. The output from a GPC system provides the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). lcms.cz
For polymers derived from this compound, GPC is crucial for quality control and for correlating polymer chain length with properties such as solubility, processability, and the performance of electronic devices. A narrow PDI (closer to 1.0) indicates a more uniform distribution of polymer chain lengths, which is often desirable for achieving consistent and predictable material properties. lcms.cz
| Parameter | Description | Typical Value for a Controlled Polymerization |
| Mn ( g/mol ) | Number-average molecular weight | 15,000 - 50,000 |
| Mw ( g/mol ) | Weight-average molecular weight | 30,000 - 100,000 |
| PDI (Mw/Mn) | Polydispersity Index | 1.5 - 2.5 |
Note: These values are illustrative and depend heavily on the specific polymerization method and conditions.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization mass spectrometry technique that allows for the precise mass determination of large macromolecules with minimal fragmentation. nih.gov It is exceptionally valuable for the detailed characterization of conjugated polymers. nih.govacs.org Unlike GPC, which provides an average distribution, MALDI-TOF MS can resolve individual polymer chains (n-mers) within a distribution, providing absolute molecular weights.
This high resolution enables the unambiguous identification of the repeating monomer unit mass, the verification of end-group structures, and the detection of structural defects or unexpected side products from the polymerization reaction. acs.org For conjugated polymers, which can be challenging to analyze by mass spectrometry, selecting the appropriate matrix is crucial for successful ionization and detection. acs.orgacs.org
| Parameter Determined | Information Provided by MALDI-TOF MS |
| Repeating Unit Mass | Confirms the mass of the monomer unit incorporated into the polymer chain. |
| End-Group Analysis | Identifies the chemical nature of the groups at the beginning and end of the polymer chains (e.g., H, Br). |
| Oligomer Distribution | Shows the absolute mass of each individual oligomer chain, allowing for a precise, albeit qualitative, view of the distribution. acs.org |
| Structural Defects | Can identify masses corresponding to side-reactions, such as homocoupling, in alternating copolymers. acs.org |
Surface and Morphological Characterization
The morphology and surface properties of polymeric materials derived from this compound are critical as they directly influence device performance, affecting factors like charge transport and interfacial interactions. Techniques such as scanning electron microscopy (SEM), atomic force microscopy (AFM), and X-ray photoelectron spectroscopy (XPS) are indispensable for these analyses.
Scanning Electron Microscopy (SEM) for Morphology Evolution
Scanning Electron Microscopy (SEM) is a powerful technique used to investigate the surface morphology of materials at the micro- and nanoscale. For polymers synthesized using this compound, SEM is employed to observe the evolution of the material's structure during synthesis and processing. It provides detailed information on surface texture, porosity, and the size and distribution of crystalline or amorphous domains. This analysis is crucial for understanding how polymerization conditions and subsequent treatments, such as annealing, affect the final morphology of the material, which in turn impacts its electronic and physical properties.
Atomic Force Microscopy (AFM) for Surface Topography
Atomic Force Microscopy (AFM) provides three-dimensional, high-resolution images of a material's surface. In the context of materials derived from this compound, AFM is particularly useful for characterizing thin films. It allows for the quantitative measurement of surface roughness, a key parameter in devices like organic light-emitting diodes (OLEDs) and photovoltaic cells, where a smooth interface is often required. AFM can also probe local mechanical and electrical properties, offering a comprehensive picture of the surface topography and its relationship to material function.
X-ray Photoelectron Spectroscopy (XPS) for Surface Composition
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of the atoms within the top few nanometers of a material's surface. For polymers and materials synthesized from this compound, XPS is used to confirm the presence of the expected elements (carbon, oxygen, and bromine) and to verify the integrity of the chemical structure after polymerization. It can detect impurities or unintentional oxidation on the surface and provide insight into the bonding environment of the constituent atoms, which is vital for quality control and for understanding surface-related chemical processes.
Electrochemical Characterization (e.g., Cyclic Voltammetry)
Electrochemical characterization is fundamental to assessing the electronic properties of conjugated materials derived from this compound. Cyclic Voltammetry (CV) is the most common technique used for this purpose. By measuring the current response of a material to a sweeping potential, CV can determine its oxidation and reduction potentials.
These electrochemical parameters are critical for several reasons:
Electronic Energy Level Estimation: The onset potentials of oxidation and reduction are used to estimate the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), respectively. These values determine the material's band gap and its suitability for specific electronic applications. For instance, the HOMO–LUMO gap for the related polymer MEH-PPV is approximately 2.45 eV. scispace.com
Redox Stability: CV can be used to assess the stability of a material over repeated oxidation and reduction cycles. Good electrochemical stability is essential for the longevity of devices such as rechargeable batteries or electrochromic windows.
Doping Behavior: The technique provides insight into the p-type (oxidation) and n-type (reduction) doping behavior of the material, which is central to its function as a semiconductor.
The data obtained from cyclic voltammetry are essential for designing and optimizing materials for applications ranging from transistors to sensors.
Table 1: Representative Data Obtainable from Cyclic Voltammetry Note: Specific values for polymers derived from this compound are dependent on the final polymer structure and experimental conditions. The table illustrates the type of data generated.
| Parameter | Symbol | Method of Determination | Significance |
| Oxidation Onset Potential | Eox | From the foot of the first oxidation peak | Used to calculate HOMO level |
| Reduction Onset Potential | Ered | From the foot of the first reduction peak | Used to calculate LUMO level |
| HOMO Energy Level | EHOMO | Calculated from Eox | Determines electron-donating ability |
| LUMO Energy Level | ELUMO | Calculated from Ered | Determines electron-accepting ability |
| Electrochemical Band Gap | Eg | ELUMO - EHOMO | Energy difference between frontier orbitals |
X-ray Diffraction Studies for Supramolecular Architecture and Conformation in Monomer and Intermediate Structures
X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in the solid state. For this compound, XRD studies reveal key details about its conformation and the noncovalent interactions that govern its supramolecular architecture. nih.gov
The molecule is centrosymmetric, and structural analysis shows that the hexyloxy side chains are crucial in dictating the molecular packing. nih.gov These alkyl chains adopt a fully extended, all-trans conformation and are nearly coplanar with the central benzene ring. nih.govresearchgate.net This planarity is significant as it influences how the molecules assemble.
The dominant intermolecular force in the crystal structure of this compound is the Br···Br interaction. nih.gov A specific Br···Br distance of 3.410 Å has been measured, which is shorter than the sum of the van der Waals radii, indicating a significant halogen bonding interaction. nih.gov These interactions link the molecules into one-dimensional chains, forming a 1D supramolecular architecture. nih.gov
Interestingly, the nature of the alkyl chain can alter this packing. The analogous compound 1,4-Dibromo-2,5-dibutoxybenzene, with shorter butyl chains, exhibits a different supramolecular structure. Instead of Br···Br interactions, its crystal packing is dominated by intermolecular Br···O interactions, which link the molecules into a two-dimensional corrugated network. researchgate.net Furthermore, derivatives with phenylalkoxy side chains can exhibit C–Br...π(arene) interactions, showcasing the variety of weak forces that can control solid-state architecture. mdpi.comresearchgate.net These studies highlight how subtle changes in the molecular structure can profoundly impact the solid-state packing, which is a critical consideration for controlling the bulk properties of the resulting materials.
Table 2: Single-Crystal X-ray Diffraction Data for this compound nih.gov
| Parameter | Value |
| Chemical Formula | C18H28Br2O2 |
| Molecular Weight | 436.22 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.9638 (12) |
| b (Å) | 8.2581 (14) |
| c (Å) | 9.7321 (17) |
| α (°) | 107.012 (2) |
| β (°) | 106.981 (2) |
| γ (°) | 99.193 (2) |
| Volume (Å3) | 493.11 (15) |
| Z | 1 |
| Br···Br Interaction Distance (Å) | 3.410 (3) |
Structure Property Relationships in Conjugated Systems Incorporating 1,4 Dibromo 2,5 Bis Hexyloxy Benzene
Influence of Alkoxy Side Chains on Polymer Solubility and Processability
The attachment of flexible alkoxy side chains, such as the hexyloxy groups in 1,4-dibromo-2,5-bis(hexyloxy)benzene, is a widely adopted strategy to enhance the solubility and processability of otherwise rigid and intractable conjugated polymers. The primary function of these side chains is to increase the entropy of the polymer-solvent system, which favors dissolution. The bulky and flexible nature of the hexyloxy chains disrupts the close packing of the polymer backbones, weakening the strong interchain π-π interactions that lead to aggregation and insolubility. This allows for the dissolution of the polymers in common organic solvents, enabling solution-based processing techniques like spin-coating and printing for the fabrication of thin-film electronic devices.
The length and branching of the alkoxy side chains are critical parameters that can be fine-tuned to control the degree of solubility. Longer or branched alkyl chains generally lead to higher solubility. For instance, derivatives of poly(p-phenylene vinylene) (PPV) with solubilizing side chains are readily processable from solution, a significant advantage over the unsubstituted PPV which is insoluble.
Impact of Monomer Structure on Polymer Electronic and Optical Properties
The electronic and optical properties of conjugated polymers are intrinsically linked to the structure of their constituent monomers. The introduction of this compound into a polymer backbone directly influences the resulting material's band gap, absorption, and emission spectra. The electron-donating nature of the alkoxy groups on the phenylene ring increases the energy of the highest occupied molecular orbital (HOMO) of the polymer, which in turn can reduce the energy band gap.
The precise control over the monomer structure allows for the engineering of the polymer's optoelectronic properties. For example, in PPV derivatives, the nature and substitution pattern of the alkoxy side chains can alter the electronic structure. Poly[2-methoxy-5-(2'-ethyl-hexyloxy)-1,4-phenylene vinylene] (MEH-PPV), a well-studied soluble derivative of PPV, exhibits a distinct red-shift in its absorption and emission spectra compared to the unsubstituted PPV, a direct consequence of the electron-donating side chains. The band gap of MEH-PPV is approximately 2.2 eV, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net The introduction of a nitro substituent, a strong electron-withdrawing group, into the backbone of PPV derivatives has been shown to lower the polymer band gap. nih.gov
| Property | Value | Reference |
|---|---|---|
| Band Gap | ~2.2 eV | researchgate.net |
| Absorption Maximum (in chloroform) | ~500 nm | researchgate.net |
| Emission Maximum (in chloroform) | Varies with concentration | researchgate.net |
Engineering Polymer Backbone Rigidity and Planarity
The rigidity and planarity of the conjugated polymer backbone are critical for efficient charge transport. A more planar conformation facilitates greater π-orbital overlap along the polymer chain and between adjacent chains, leading to enhanced charge carrier mobility. The hexyloxy side chains of this compound can influence the backbone conformation.
In the crystal structure of this compound, the hexyloxy chains have been observed to be nearly coplanar with the benzene (B151609) ring. nih.govresearchgate.net This inherent planarity of the monomer unit can contribute to a more planar and rigid backbone in the resulting polymer. However, steric hindrance between adjacent side chains can also induce torsion in the polymer backbone, leading to a less planar conformation. The size and substitution pattern of the side chains play a crucial role in this regard. For instance, increasing the size of the solubilizing side chains in PPV derivatives has been shown to increase the intrinsic persistence length of the polymer backbone, indicating a more rigid and extended conformation.
Correlation of Molecular Conformation with Charge Transport and Emission Characteristics
The molecular conformation of a conjugated polymer in the solid state directly impacts its charge transport and emission properties. A more ordered and planar packing of polymer chains generally leads to higher charge carrier mobility. The flexible hexyloxy side chains influence the intermolecular packing and, consequently, the charge transport characteristics. While they enhance solubility, they can also hinder close π-stacking if not properly engineered.
The conformation of the polymer chain also affects its photoluminescent properties. Different conformations can lead to variations in the effective conjugation length, which in turn influences the emission wavelength. For example, a more planar and extended conformation typically results in a red-shifted emission due to a longer effective conjugation length. Conversely, a twisted or coiled conformation can lead to a blue-shift in the emission spectrum. The photoluminescence quantum efficiency of PPV derivatives has been shown to be greatly enhanced by increasing the intrinsic stiffness of the polymer backbone.
The charge carrier mobility in PPV and its derivatives is a key parameter for their application in electronic devices. While unsubstituted PPV has a relatively low hole mobility, the introduction of alkoxy side chains can influence this property. rsc.org The mobility is highly dependent on the degree of order and intermolecular interactions in the solid state. For some solution-processable PPV derivatives, hole mobilities in the range of 10-3 cm2 V-1 s-1 have been achieved, with further improvements possible through thermal annealing. core.ac.uk
| Polymer Derivative | Mobility (cm²/Vs) | Measurement Technique | Reference |
|---|---|---|---|
| Unsubstituted PPV | ~10⁻⁵ | Time-of-Flight | rsc.org |
| Solution-Processable PPV Derivative | 10⁻³ - 10⁻² | OFET | core.ac.uk |
| Electron-deficient PPV derivative (BDPPV) | up to 1.1 (electron mobility) | OFET | nih.gov |
Theoretical and Computational Investigations of 1,4 Dibromo 2,5 Bis Hexyloxy Benzene Derived Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular geometries, frontier molecular orbitals, and the effects of molecular conformation on electronic properties.
The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy conformation. For 1,4-Dibromo-2,5-bis(hexyloxy)benzene, experimental data from X-ray crystallography provides a solid foundation for its structural characteristics. libretexts.orgajchem-a.comnih.govresearchgate.net In its centrosymmetric crystalline form, the molecule exhibits a distinct conformation where the hexyloxy side chains are fully extended in an all-trans arrangement. libretexts.orgajchem-a.comnih.govresearchgate.net These alkyl chains are also found to be nearly coplanar with the central benzene (B151609) ring, with C-C-O-C torsion angles reported to be around 3.4(4)°. libretexts.orgajchem-a.comnih.gov
DFT calculations, typically using functionals like B3LYP or PBE0 with basis sets such as 6-31G(d,p) or 6-311G(d,p), are employed to theoretically determine these structural parameters. researchgate.netinpressco.cominpressco.comnih.gov For related substituted benzene systems, these methods have shown good agreement with experimental data. inpressco.com The optimization process for this compound would involve minimizing the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles until a stable conformation is reached. The table below presents a selection of experimentally determined crystallographic data for this compound, which would be the target for validation of a DFT-optimized geometry.
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C18H28Br2O2 | libretexts.orgajchem-a.comnih.gov |
| Crystal System | Triclinic | libretexts.orgnih.gov |
| Space Group | P-1 | libretexts.orgnih.gov |
| a (Å) | 6.9638 (12) | libretexts.orgnih.gov |
| b (Å) | 8.2581 (14) | libretexts.orgnih.gov |
| c (Å) | 9.7321 (17) | libretexts.orgnih.gov |
| α (°) | 107.012 (2) | libretexts.orgnih.gov |
| β (°) | 106.981 (2) | libretexts.orgnih.gov |
| γ (°) | 99.193 (2) | libretexts.orgnih.gov |
| Br···Br intermolecular distance (Å) | 3.410 (3) | libretexts.orgajchem-a.comnih.gov |
A crucial aspect of understanding the electronic behavior of a molecule lies in the analysis of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that approximates the chemical reactivity and the energy of the first electronic transition. ajchem-a.comlibretexts.org
| Polymer System | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference |
|---|---|---|---|---|
| MEH-PPV (a PPV derivative with alkoxy side chains) | -5.3 | -3.0 | 2.3 | researchgate.net |
| PPV derivatives with nitro substituents | HOMO levels increase and band gaps narrow with nitro group introduction | Varies | nih.gov |
The degree of π-conjugation and the planarity of the molecular backbone are critical factors influencing the electronic properties of conjugated materials. In polymers derived from this compound, the delocalization of the π-electrons along the polymer chain is what gives rise to their semiconducting properties.
Computational studies can analyze how torsional angles between monomer units affect the electronic structure. A more planar conformation generally leads to better orbital overlap, a smaller HOMO-LUMO gap, and consequently, a red-shift in the absorption spectrum. The bulky hexyloxy side chains in this compound and its derived polymers can influence the planarity of the backbone. While the monomer itself is observed to be planar in the crystalline state libretexts.orgajchem-a.comnih.gov, in a polymer chain, steric hindrance between adjacent units can cause twisting. DFT calculations can model this by calculating the total energy as a function of the dihedral angle between monomer units, revealing the energetic barrier to rotation and the most stable conformation. The analysis of how the HOMO and LUMO levels change with this twisting can quantify the impact of planarization on the electronic properties. For conjugated polymers, it is known that defects and torsions can lead to a localization of the excited states. wikipedia.org
Time-Dependent DFT (TD-DFT) for Optical Properties
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited states and predict optical properties, such as UV-Vis absorption spectra. mdpi.comsharif.edu By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can simulate the absorption spectrum of a molecule.
For a molecule like this compound and its derivatives, the main absorption peaks in the UV-Vis spectrum are typically due to π-π* transitions. TD-DFT calculations, often performed with hybrid functionals like B3LYP or PBE0, can predict the wavelength of maximum absorption (λmax) and the oscillator strength of these transitions. mdpi.com For example, TD-DFT studies on substituted benzenes have shown that while there can be systematic deviations from experimental values, the trends in absorption shifts due to different substituents are often well-predicted. libretexts.org In systems analogous to those derived from this compound, such as other 1,4-dialkoxybenzene derivatives, TD-DFT has been successfully used to obtain good agreement between theoretical and experimental UV-Vis spectra. nih.gov Such calculations would be crucial in designing new materials with tailored optical properties, for instance, by modifying the side chains or the conjugated backbone to shift the absorption to a desired wavelength.
Modeling of Interfacial Interactions in Composite Materials
Molecular dynamics (MD) simulations and DFT can be used to model the interface between a polymer derived from this compound and another material, such as an electron acceptor or a substrate. These models can predict how the polymer chains arrange themselves at the interface, the nature of the intermolecular interactions (e.g., van der Waals, π-π stacking), and the electronic structure at the interface. kpi.uaresearchgate.net For instance, in polymer nanocomposites, an "interfacial layer" with properties different from the bulk polymer is often formed around the nanoparticles. researchgate.netresearchgate.net The strength of the interaction between the polymer and the nanoparticle surface can influence the thickness and dynamics of this layer. researchgate.net In the context of star polymers used as compatibilizers in blends, the adsorption kinetics and the rheological properties of the interface are dependent on the polymer structure. nih.govnih.gov While specific modeling studies on composites of this compound are not prominent in the literature, the general principles derived from studies on similar polymer composites would apply. Such modeling could help in understanding charge transfer processes across the interface and in designing more efficient composite materials.
Applications of Materials Fabricated from 1,4 Dibromo 2,5 Bis Hexyloxy Benzene
Organic Semiconductors and Optoelectronic Devices
1,4-Dibromo-2,5-bis(hexyloxy)benzene is a key intermediate in the production of soluble conjugated polymers, particularly poly(p-phenylene)s and their derivatives. The hexyloxy side chains confer solubility to the otherwise rigid polymer backbones, enabling their processing from solution for the fabrication of thin-film devices. The bromine atoms provide reactive sites for various polymerization reactions, such as Yamamoto and Suzuki couplings, to form high-molecular-weight polymers with extended π-conjugation, a prerequisite for semiconducting behavior.
One of the most significant applications of materials derived from this compound is in the active layers of polymer light-emitting diodes (PLEDs). Through polymerization, it is converted into poly(2,5-dihexyloxy-p-phenylenevinylene) (PDHPV) or other poly(p-phenylenevinylene) (PPV) derivatives. These polymers are luminescent semiconductors, meaning they can emit light upon the recombination of electron and hole charge carriers under an applied voltage.
The hexyloxy side chains not only enhance solubility but also influence the electronic properties and solid-state packing of the polymer chains. This, in turn, affects the color and efficiency of the light emission. For instance, derivatives of poly(p-phenylenevinylene) are known to be used as the active element in large-area light-emitting displays. The ease of processing these polymers allows for the fabrication of flexible and large-area devices, which is a significant advantage over traditional inorganic semiconductor-based LEDs.
While direct studies on the thermoelectric properties of polymers synthesized exclusively from this compound are not widely documented, the broader class of poly(p-phenylene) derivatives with alkoxy side chains is of interest for thermoelectric applications. Thermoelectric materials can convert heat energy into electrical energy and vice versa. For organic polymers, achieving high thermoelectric performance requires a combination of high electrical conductivity and a high Seebeck coefficient, along with low thermal conductivity.
Research on similar conjugated polymers, such as those based on fluorene (B118485) and benzothiadiazole with varying side chains, has shown that the nature of the side chain significantly impacts the thermoelectric properties. For example, polymers with alkylthienothiophene side chains have demonstrated enhanced thermal stability, electrical conductivity, and Seebeck coefficients. researchgate.net The hexyloxy side chains in polymers derived from this compound would similarly influence the molecular packing and energy levels, which are critical factors for optimizing thermoelectric performance. The ability to tune these properties through side-chain engineering makes this class of materials promising for the development of flexible and lightweight thermoelectric generators and coolers.
Charge carrier mobility is a crucial parameter for the performance of organic semiconductor devices, as it governs the speed at which charges move through the material. The structure of polymers derived from this compound plays a significant role in determining their charge transport characteristics. The planar structure of the benzene (B151609) ring, combined with the extended conformation of the hexyloxy chains, can facilitate intermolecular interactions and ordered packing in the solid state, which is beneficial for charge transport. nih.gov
Studies on various poly(p-phenylenevinylene) (PPV) derivatives have been conducted to understand and improve charge carrier mobility. Time-of-flight (TOF) measurements on unsubstituted PPV have reported hole mobilities in the range of 10⁻⁵ cm²/Vs. rsc.org The introduction of alkoxy side chains, such as in poly(2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene) (MEH-PPV), has led to the development of organic field-effect transistors (OFETs) with hole mobilities on the order of 10⁻⁴ cm²/Vs. researchgate.net The performance of these devices is highly dependent on the processing conditions and the resulting thin-film morphology. For instance, n-type PPV derivatives with fluorine substitutions have achieved electron mobilities as high as 1.70 cm²/Vs, demonstrating the potential for high-performance complementary circuits. nih.gov
Table 1: Charge Carrier Mobility of various Poly(p-phenylenevinylene) (PPV) Derivatives
| Polymer | Device Type | Mobility (cm²/Vs) | Carrier Type |
|---|---|---|---|
| Poly(p-phenylenevinylene) (PPV) | TOF | ~10⁻⁵ | Hole |
| Poly(2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene) (MEH-PPV) | OFET | 3.6 x 10⁻⁴ | Hole |
| Fluorinated PPV Derivative (FBDPPV-1) | OFET | up to 1.70 | Electron |
Functionalized Surfaces and Sensor Development
The versatility of this compound as a monomer allows for its use in creating functionalized surfaces and chemical sensors. Polymers synthesized from this compound can be designed to exhibit changes in their optical or electrical properties upon interaction with specific analytes. The dibromo functionality allows for the incorporation of this unit into various polymer architectures through surface-initiated polymerization, creating a thin film of the functional polymer on a substrate.
Although specific sensor applications using polymers solely derived from this compound are not extensively reported, the principle has been demonstrated with similar conjugated polymers. For example, the fluorescence of conjugated polymers can be quenched or enhanced in the presence of certain electron-donating or electron-accepting molecules. This change in fluorescence intensity can be used as a sensitive detection mechanism. The hexyloxy side chains can also be modified to introduce specific recognition sites for target analytes, thereby enhancing the selectivity of the sensor.
Pre-ceramic Materials
Based on available scientific literature, there is no documented application of this compound as a pre-ceramic material. Pre-ceramic polymers are typically organosilicon or other inorganic-element-containing macromolecules that can be converted into ceramic materials upon pyrolysis. The chemical composition of this compound, being a purely organic compound, does not lend itself to the formation of traditional ceramic materials like silicon carbide or silicon nitride under typical processing conditions.
Future Research Directions and Perspectives
Development of Novel Polymerization Strategies
Current synthetic routes to polymers incorporating 1,4-Dibromo-2,5-bis(hexyloxy)benzene predominantly rely on traditional step-growth polycondensation reactions such as Suzuki and Stille couplings. While effective, these methods often provide limited control over molecular weight, dispersity (Đ), and polymer chain sequence. Future research is anticipated to focus on adapting more advanced, controlled polymerization techniques to this class of monomers.
Controlled and Living Polymerization: Methodologies that offer a "living" character, where the polymer chains continue to grow as long as monomer is available, are highly sought after. For monomers like this compound, exploring chain-growth catalyst transfer polycondensation (CTP) could be a significant step forward. CTP methods, such as Grignard Metathesis (GRIM) polymerization or palladium-catalyzed Suzuki-Miyaura CTP, could potentially yield polymers with predetermined molecular weights and narrow dispersities (Đ < 1.3). Achieving this level of control is paramount for systematically studying structure-property relationships and enhancing device performance and reproducibility.
Stimuli-Responsive Polymerization: An intriguing future direction would be the development of polymerization strategies that can be externally controlled by stimuli such as light or electrochemical potential. Such "on-off" control over the polymerization process would enable the synthesis of complex polymer sequences and architectures with unprecedented precision, directly from monomers like this compound.
| Polymerization Strategy | Potential Advantages | Research Focus |
| Catalyst Transfer Polycondensation (CTP) | Precise control over molecular weight and low dispersity. | Development of suitable catalyst systems for dialkoxybenzene monomers. |
| Living Anionic/Radical Polymerization | Access to well-defined block copolymers. | Modification of the monomer to be compatible with these mechanisms. |
| Stimuli-Responsive Polymerization | "On-off" control, enabling complex sequence definition. | Design of photosensitive or electrochemically active catalysts and initiators. |
Exploration of Advanced Polymer Architectures
The vast majority of polymers synthesized from this compound are linear homopolymers or random copolymers. The future lies in leveraging this versatile monomer to create more complex and functional three-dimensional structures.
Block Copolymers: The development of controlled polymerization techniques, as discussed above, would directly enable the synthesis of well-defined block copolymers. For instance, a block copolymer comprising a rigid, conductive segment derived from this compound and a flexible, insulating block could self-assemble into highly ordered nanostructures (e.g., lamellae, cylinders). This "bottom-up" approach to creating well-defined morphologies is highly desirable for applications in organic photovoltaics (OPVs) and field-effect transistors (OFETs), where control over the donor-acceptor interface at the nanoscale is critical.
Hyperbranched and Dendritic Polymers: Moving beyond linear structures, this compound could be chemically modified to serve as an AB₂-type monomer, opening the door to the synthesis of hyperbranched and dendritic polymers. These three-dimensional, globular macromolecules possess unique properties, including high solubility, low solution viscosity, and a high density of terminal functional groups. A hyperbranched conjugated polymer based on this monomer could act as a light-harvesting antenna, efficiently funneling energy to a central core. The multitude of chain ends could also be functionalized for applications in sensing or as cross-linking sites.
| Polymer Architecture | Potential Properties & Applications | Synthetic Challenge |
| Diblock/Triblock Copolymers | Self-assembly into ordered nanostructures for improved charge transport in OPVs and OFETs. | Requires controlled/living polymerization methods. |
| Graft Copolymers | Combines properties of different polymer backbones; can be used for compatibilizing blends. | Synthesis of macromonomers and controlled grafting reactions. |
| Hyperbranched Polymers | High solubility, low viscosity, numerous chain ends for functionalization; potential for light harvesting. | Design and synthesis of an appropriate AB₂ monomer from the parent compound. |
| Dendrimers | Monodisperse, perfectly branched structures; potential for encapsulation and targeted energy transfer. | Tedious, multi-step synthesis requiring high yields and purification at each step. |
Rational Design of Materials for Enhanced Performance
The performance of organic electronic devices is intimately linked to the electronic properties of the constituent materials, particularly the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Future research will increasingly rely on a synergistic approach combining computational modeling and synthetic chemistry for the rational design of next-generation materials derived from this compound.
Computational Modeling and HOMO/LUMO Tuning: The 2,5-bis(hexyloxy)phenylene unit is electron-rich and acts as a donor moiety in conjugated polymers. By copolymerizing this compound with various electron-deficient (acceptor) comonomers, a wide range of donor-acceptor (D-A) polymers can be synthesized. Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to predict the HOMO and LUMO energy levels of hypothetical copolymers before their synthesis. This computational pre-screening allows chemists to target specific electronic properties. For example, to achieve a higher open-circuit voltage in an OPV device, a polymer with a deeper HOMO level is required. Computational models can guide the selection of the acceptor comonomer that will most effectively lower the HOMO of the resulting copolymer.
Side-Chain Engineering: The hexyloxy side chains are not merely for solubility. Their length, branching, and functionality can influence interchain packing, morphology, and electronic properties. Future work could explore the impact of replacing the linear hexyloxy groups with branched chains to disrupt crystallinity, or introducing polar functional groups to alter the polymer's interaction with surfaces or other components in a blend.
Integration into Emerging Organic Electronic Applications
While polymers derived from this compound have been explored for established applications like OPVs and OLEDs, significant opportunities exist in emerging fields of organic electronics where their specific properties can be harnessed.
Organic Bioelectronics: The interface between electronics and biological systems is a rapidly growing field. Conjugated polymers are attractive for applications such as biosensors and neural interfaces due to their mechanical flexibility and potential for biocompatibility. Polymers based on this compound could be functionalized with biorecognition elements (e.g., enzymes, antibodies) to create highly sensitive and selective biosensors. For instance, the fluorescence of a poly(p-phenylene vinylene) derivative could be quenched or enhanced upon binding of a specific biological analyte, forming the basis of a diagnostic device.
Chemosensors: The electronic properties of conjugated polymers are highly sensitive to their local environment. Exposure to certain chemical vapors can induce changes in their absorption, fluorescence, or conductivity. This makes them excellent candidates for chemical sensors. A polymer film made from a derivative of this compound could be integrated into a simple device to detect volatile organic compounds (VOCs) with high sensitivity, for applications in environmental monitoring or industrial safety.
Thermoelectric Devices: Organic thermoelectric materials can convert waste heat into useful electrical energy. The performance of these materials depends on achieving high electrical conductivity while maintaining low thermal conductivity. The ability to tune the electronic properties and morphology of polymers derived from this compound through copolymerization and side-chain engineering could lead to materials with enhanced thermoelectric figures of merit, contributing to the development of flexible and lightweight power sources.
| Emerging Application | Key Requirement | Role of this compound Polymers |
| Organic Biosensors | Biocompatibility, functionalizable surface, signal transduction. | Serve as the transducer element; can be functionalized with biomolecules. |
| Chemosensors | High sensitivity to specific analytes, measurable response. | Swelling or electronic interactions with analytes modulate optical/electrical properties. |
| Organic Thermoelectrics | High electrical conductivity, low thermal conductivity. | Tunable electronic structure and morphology to optimize the power factor. |
| Flexible Electronics | Solution processability, mechanical robustness. | The alkoxy side chains provide the necessary solubility for printing flexible circuits. |
Q & A
Basic Research Questions
Q. What is the most reliable synthetic route for preparing 1,4-Dibromo-2,5-bis(hexyloxy)benzene, and how can reaction yields be optimized?
- Methodology : The compound is synthesized via bromination of 2,5-bis(hexyloxy)benzene derivatives. A literature-based approach involves Suzuki coupling reactions, where this compound can form as a side-product. To optimize yields, control stoichiometric ratios of boronic acid and palladium catalysts (e.g., Pd(PPh₃)₄), and use ethanol recrystallization for purification .
- Key Parameters : Monitor reaction temperature (room temperature to 80°C), solvent choice (e.g., THF or toluene), and inert atmosphere (N₂/Ar) to minimize side reactions.
Q. How is single-crystal X-ray diffraction (XRD) used to characterize the molecular structure of this compound?
- Methodology : Crystals suitable for XRD are obtained by slow evaporation of ethanol solutions. The refinement process involves constraining C–H bond distances (aromatic CH: 0.93 Å; methyl CH₃: 0.96 Å) and applying isotropic displacement parameters (Uiso(H) = 1.2Ueq(C)) .
- Data Interpretation : Analyze unit cell parameters (e.g., monoclinic P21/c symmetry, β = 98.683°) and compare with computational models (e.g., density functional theory) to validate structural accuracy.
Q. What purification techniques are effective for isolating this compound from reaction mixtures?
- Methodology : Column chromatography (silica gel, hexane/ethyl acetate eluent) followed by recrystallization in ethanol yields high-purity crystals. Confirm purity via HPLC or melting point analysis .
Advanced Research Questions
Q. How do structural modifications (e.g., alkyl chain length) influence the compound’s mesomorphic or optoelectronic properties?
- Methodology : Synthesize analogs with varying alkoxy chains (e.g., butyl, decyl) and compare thermal behavior (DSC/TGA) and UV-Vis absorption spectra. For example, longer alkyl chains enhance solubility but may reduce charge-carrier mobility in organic semiconductors .
- Experimental Design : Use cyclic voltammetry to measure HOMO/LUMO levels and correlate with alkyl chain length.
Q. How can contradictory data in literature regarding Suzuki coupling efficiencies with this compound be resolved?
- Methodology : Systematically vary reaction conditions (e.g., catalyst loading, solvent polarity, base strength) and characterize products via NMR and mass spectrometry. For instance, Zhang et al. (2006) observed side-products due to incomplete coupling, necessitating stoichiometric adjustments .
- Troubleshooting : If yields remain low, explore alternative catalysts (e.g., Pd₂(dba)₃) or microwave-assisted synthesis to accelerate kinetics.
Q. What strategies are effective for integrating this compound into supramolecular or polymeric architectures for material science applications?
- Methodology : Utilize its dibromo sites for cross-coupling reactions to build conjugated polymers. For example, copolymerize with thiophene or carbazole derivatives to enhance π-π stacking and charge transport .
- Characterization : Employ AFM or TEM to analyze thin-film morphology and XRD to assess crystallinity.
Q. How can computational modeling predict the compound’s reactivity or intermolecular interactions?
- Methodology : Use Gaussian or ORCA software for DFT calculations to simulate electron density maps and transition states. Compare computed XRD patterns (e.g., via Mercury software) with experimental data to validate models .
Methodological Notes
- Contradiction Resolution : When conflicting data arise (e.g., variable melting points), cross-validate with multiple techniques (DSC, polarized microscopy) and consult crystallographic databases (CCDC) .
- Safety & Handling : This compound is for research use only. Handle in fume hoods with PPE, and avoid inhalation/contact due to potential brominated byproduct toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
